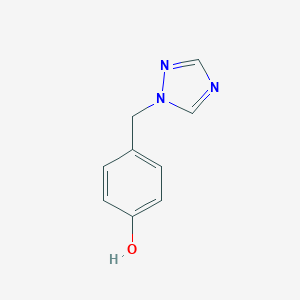

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol

Vue d'ensemble

Description

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a chemical compound that features a phenol group substituted with a 1H-1,2,4-triazol-1-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, utilizing metal-free catalysts and atom-economical reactions .

Analyse Des Réactions Chimiques

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. For instance, hybrids of 1,2,4-triazole with benzoic acid have shown potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compounds exhibited IC50 values ranging from 15.6 to 23.9 µM , which are comparable to the reference drug doxorubicin . Notably, some derivatives displayed reduced cytotoxicity towards normal cells, indicating a potential for selective targeting of cancer cells.

Neuroprotective Potential

The neuroprotective effects of triazole derivatives have been explored through their interaction with acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Computational studies suggest that these compounds may inhibit AChE activity, presenting a promising avenue for developing treatments for conditions such as Alzheimer's disease .

Agricultural Applications

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. Research has shown that 4-((1H-1,2,4-triazol-1-yl)methyl)phenol and its derivatives can act against various phytopathogens. For example, a study evaluated the antifungal activity of novel 1,2,4-triazole derivatives against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. Some compounds exhibited EC50 values as low as 0.12 mg/L , comparable to established fungicides like difenoconazole . The mechanism of action typically involves the inhibition of lanosterol 14-demethylase (CYP51), crucial for fungal cell membrane synthesis.

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for enhancing material properties. Triazole-containing polymers exhibit improved thermal stability and mechanical strength. These materials are being explored for applications in coatings and adhesives due to their enhanced durability and resistance to environmental degradation.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

- 4-(1H-1,2,4-Triazol-1-yl)phenol

Uniqueness

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown promising results in inhibiting specific enzymes and demonstrating potent anticancer activity .

Activité Biologique

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with triazole derivatives. Various methodologies have been explored to optimize yield and purity. For instance, the use of copper-catalyzed reactions has been highlighted as an effective approach to synthesize triazole derivatives with improved biological activity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Notably, compounds such as 2 and 14 not only inhibited proliferation but also induced apoptosis in MCF-7 cells.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Doxorubicin | 19.7 | MCF-7 | DNA intercalation |

| Compound 2 | 15.6 | MCF-7 | Apoptosis induction |

| Compound 14 | 23.9 | HCT-116 | Apoptosis induction |

The mechanism of action for these compounds often involves cell cycle arrest at the G2/M phase and disruption of tubulin polymerization, which is critical for mitosis . This suggests a dual-targeting strategy could enhance their efficacy in cancer treatment.

Antimicrobial Activity

The triazole ring also plays a significant role in antimicrobial activity. Compounds derived from triazoles have shown effectiveness against fungal pathogens by inhibiting cytochrome P450-dependent enzymes involved in ergosterol biosynthesis . This mechanism disrupts fungal cell membrane integrity and inhibits replication.

Case Studies

A notable case study evaluated a series of triazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Another study focused on the anticancer properties of a specific triazole derivative demonstrating an IC50 value of 52 nM in MCF-7 cells and 74 nM in triple-negative breast cancer cells (MDA-MB-231), indicating its potential as a selective agent for breast cancer therapy .

Propriétés

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGHMNOUPYIXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437883 | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119192-11-9 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.